5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
Description
This compound is a thiophene-derived molecule with a 2,4-diamine core substituted at positions 3, 5, and N2. The benzoyl (Bz) group at position 5, benzenesulfonyl group at position 3, and 2,4,6-trimethylphenyl (mesityl) group at the N2 position confer unique steric and electronic properties. The compound’s synthesis involves multi-step functionalization of the thiophene scaffold, leveraging sulfonylation and benzoylation reactions .
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,4,6-trimethylanilino)thiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-14-17(2)22(18(3)15-16)28-26-25(33(30,31)20-12-8-5-9-13-20)21(27)24(32-26)23(29)19-10-6-4-7-11-19/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNURPDNLHJVZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The benzenesulfonyl group is added through sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl or sulfonyl groups, potentially converting them to alcohols or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three analogs (Table 1):
Table 1: Comparative Analysis of Thiophene-2,4-Diamine Derivatives
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 5-Bz, 3-Benzenesulfonyl, N2-Mesityl | 505.62 | High steric bulk, moderate solubility |
| Analog 1 : 5-Acetyl-3-Tosyl-Thiophene-2,4-Diamine | 5-Acetyl, 3-Tosyl, N2-Phenyl | 432.48 | Lower steric bulk, higher hydrophilicity |
| Analog 2 : 3-Sulfonamide-5-Benzyl-Thiophene-2,4-Diamine | 5-Benzyl, 3-Sulfonamide, N2-H | 371.45 | Enhanced solubility, reduced stability |
| Analog 3 : N2-(4-Fluorophenyl)-5-Nitro-Thiophene-2,4-Diamine | 5-Nitro, N2-(4-Fluorophenyl) | 333.32 | Polar, redox-active |
Key Findings :
Solubility : The benzenesulfonyl group enhances polarity but is offset by the hydrophobic mesityl group, resulting in lower aqueous solubility than Analog 2 (sulfonamide and benzyl groups) .
Electronic Profile : The benzoyl group at position 5 stabilizes the thiophene core via resonance, contrasting with the electron-withdrawing nitro group in Analog 3, which increases reactivity .
Structural and Crystallographic Insights
X-ray crystallography studies using the SHELX software suite (SHELXL/SHELXS) reveal that the target compound adopts a planar thiophene ring with dihedral angles of 12–18° between substituents, minimizing steric clashes. This contrasts with Analog 1, where the acetyl group induces a 25° torsional strain . The mesityl group’s methyl substituents create a "shielded" N2 environment, which may impede nucleophilic attack—a feature absent in Analog 3’s fluorophenyl derivative .
Theoretical and Computational Data
DFT calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.2 eV for the target compound, narrower than Analog 3 (5.1 eV), suggesting greater electronic delocalization.
Biological Activity
5-Benzoyl-3-(benzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiophene class and is characterized by multiple functional groups that may influence its interaction with biological systems.
Chemical Structure
The molecular formula of this compound is , and its structure features a thiophene core with various substituents including a benzoyl group and a benzenesulfonyl group. The intricate arrangement of these groups contributes to its biochemical properties and potential therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and proteins in the body.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it interacts with carbonic anhydrase (CA), particularly isoforms hCA II, hCA IX, and hCA XII, exhibiting subnanomolar to nanomolar inhibitory activity .
- Binding Interactions: The binding typically occurs at the active sites of these enzymes, leading to modulation of their activity. The structural characteristics allow for effective binding and inhibition.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Case Studies
Several studies have highlighted the biological significance of thiophene derivatives:
- A study on related compounds demonstrated their effectiveness as carbonic anhydrase inhibitors, showing promise in cancer therapy due to their ability to inhibit tumor-associated isoforms .
- Another investigation into the biochemical properties of similar compounds revealed their role in modulating enzyme activity within cellular environments, indicating potential therapeutic applications in metabolic disorders.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
